Fraxamoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Xanthine Oxidase Inhibitor

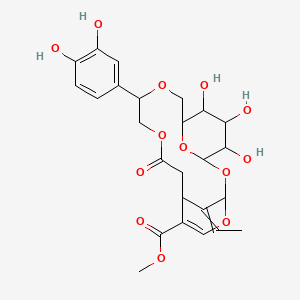

Fraxamoside, a macrocyclic secoiridoid glucoside featuring a hydroxytyrosol group, has been identified as a xanthine oxidase inhibitor (XOI). Its potency is comparable in vitro to the standard antigout drug allopurinol. This activity and its considerably higher value than its derivatives oleuropein, oleoside 11-methyl ester, and hydroxytyrosol are significant. The inhibition kinetic of fraxamoside suggests a competitive mechanism, and a computational structure–activity relationship (SAR) characterization fully explains the behavior of fraxamoside and its derivatives (Vitale et al., 2017).

Isolation and Structural Analysis

Fraxamoside was isolated from the leaves of Fraxinus americana along with other secoiridoid glucosides. Its structure, along with other compounds, was determined based on spectroscopic studies and chemical evidence. This research contributes to the understanding of the chemical composition of Fraxinus americana (Takenaka et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZRUJONIJRDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73157825 | |

Q & A

Q1: How does Fraxamoside interact with Xanthine Oxidase and what are the downstream effects?

A: Fraxamoside acts as a competitive inhibitor of Xanthine Oxidase (XO) []. This means it directly competes with the enzyme's natural substrate, preventing the conversion of hypoxanthine to xanthine and ultimately to uric acid. By inhibiting XO, Fraxamoside can potentially lower uric acid levels in the body, which is a desirable effect in treating conditions like gout [].

Q2: What makes Fraxamoside a unique Xanthine Oxidase inhibitor compared to its derivatives or other known inhibitors?

A: Fraxamoside stands out due to its unique structure and binding properties. Unlike many glycosidic XO inhibitors, the glycosidic moiety in Fraxamoside significantly contributes to its binding affinity []. Computational studies, including molecular docking and dynamics, have revealed that the macrocyclic structure of Fraxamoside plays a crucial role in its enhanced activity compared to its derivatives like oleuropein and hydroxytyrosol []. This distinctive interaction suggests that Fraxamoside may offer a new avenue for developing XO inhibitors with potentially reduced interference in purine metabolism compared to existing drugs like allopurinol [].

Q3: What is known about the Structure-Activity Relationship (SAR) of Fraxamoside regarding its Xanthine Oxidase inhibitory activity?

A: Research indicates that modifications to the Fraxamoside structure can significantly impact its XO inhibitory activity. For instance, derivatives like oleuropein, oleoside 11-methyl ester, and even hydroxytyrosol, while structurally similar, exhibit considerably lower inhibitory potency compared to Fraxamoside []. This suggests that the intact macrocyclic structure and the presence of the glycosidic moiety in Fraxamoside are crucial for its potent interaction with XO [, ]. These findings highlight the importance of specific structural features in Fraxamoside for its activity and provide a basis for further development of novel XO inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.